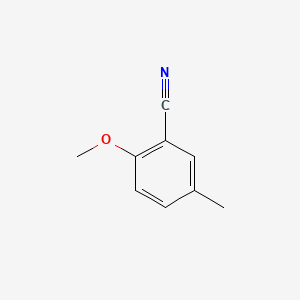

2-Methoxy-5-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOASWSDRGHGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396612 | |

| Record name | 2-Methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53078-70-9 | |

| Record name | 2-Methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 2-Methoxy-5-methylbenzonitrile. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Chemical Properties

This compound, a substituted aromatic nitrile, serves as a valuable building block in the synthesis of more complex molecules. Its chemical identity is defined by the following properties:

| Property | Value | Reference |

| CAS Number | 53078-70-9 | [1] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1] |

| Boiling Point | 148-150°C at 18 Torr | [2] |

| Density | 1.07 g/cm³ | |

| Hazard | Irritant | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.3-7.5 | Ar-H |

| ~6.8-7.0 | Ar-H |

| ~3.8 | -OCH₃ |

| ~2.3 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2220-2240 | C≡N stretch |

| ~2830-3000 | C-H stretch (aromatic and aliphatic) |

| ~1500-1600 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 147 | [M]⁺ |

| 132 | [M-CH₃]⁺ |

| 117 | [M-OCH₃]⁺ or [M-C₂H₆]⁺ |

| 104 | [M-CH₃-CO]⁺ |

Synthesis and Reactivity

A common and effective method for the synthesis of benzonitriles from anilines is the Sandmeyer reaction.[3][4][5][6] This reaction proceeds via the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 2-Methoxy-5-methylaniline.

Materials:

-

2-Methoxy-5-methylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) cyanide

-

Sodium cyanide

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 2-Methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 15-20 minutes.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Reactivity Profile

The reactivity of the aromatic ring is influenced by the electronic effects of the substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and ortho-, para-directing, thus activating the ring towards electrophilic aromatic substitution. Conversely, the nitrile (-CN) group is electron-withdrawing and meta-directing, deactivating the ring. The interplay of these groups dictates the regioselectivity of further chemical transformations.

Experimental Workflows and Logical Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

Caption: Logical workflow for spectroscopic characterization.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If irritation persists, seek medical attention.

References

In-Depth Technical Guide: 2-Methoxy-5-methylbenzonitrile

CAS Number: 53078-70-9 (Note on CAS Number: The CAS number 57297-33-3 provided in the topic query does not correspond to 2-Methoxy-5-methylbenzonitrile. The correct and consistently referenced CAS number for this compound is 53078-70-9.)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 160 °C at 15 mmHg | [1] |

| Density | 1.063 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5430 | [1] |

| Solubility | Information not quantitatively available. Generally, benzonitriles exhibit moderate solubility in organic solvents. |

Spectroscopic Data Summary

| Technique | Data | Reference |

| ¹H NMR | Spectral data is available, but specific chemical shifts have not been located in the searched literature. | [2] |

| ¹³C NMR | Spectral data is available, but specific chemical shifts have not been located in the searched literature. | [2] |

| Infrared (IR) Spectroscopy | Spectral data is available, but specific peak information has not been located in the searched literature. | [2] |

| Mass Spectrometry (MS) | Spectral data is available, but specific m/z values have not been located in the searched literature. | [2] |

Synthesis

A plausible and widely used method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[3][4][5] This reaction provides a versatile pathway to introduce a cyano group onto an aromatic ring.

Proposed Synthetic Pathway: Sandmeyer Reaction

The synthesis of this compound can be envisioned to start from the readily available precursor, 2-methoxy-5-methylaniline. The overall transformation involves two key steps: diazotization of the primary amine followed by cyanation using a copper(I) cyanide catalyst.

Caption: Proposed synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction, based on established procedures for similar transformations. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Diazotization of 2-Methoxy-5-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-5-methylaniline (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate large beaker, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Gently warm the mixture if necessary to achieve dissolution, and then cool it to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological and Pharmacological Relevance

-

Benzonitrile Moiety: The nitrile group can act as a versatile synthetic handle for the preparation of other functional groups such as amines, amides, and carboxylic acids, which are prevalent in drug molecules. It can also participate in hydrogen bonding interactions with biological targets.

-

Methoxy Group: The presence of a methoxy group on an aromatic ring can influence a molecule's metabolic stability, solubility, and binding affinity to target proteins. It is a common feature in many natural products and synthetic pharmaceuticals.

-

Substituted Benzonitriles: This class of compounds has been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators. The specific substitution pattern on the benzene ring is crucial for determining the pharmacological profile.

Given the structural features of this compound, it could serve as a valuable building block in the synthesis of novel compounds for drug discovery programs. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-methylbenzonitrile, a valuable intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the most plausible synthetic route, a complete experimental protocol, and the necessary characterization data.

Overview of Synthetic Strategy

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This well-established reaction provides a reliable means of introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1] The starting material for this synthesis is 5-methyl-2-methoxyaniline.

The overall transformation involves two key steps:

-

Diazotization: The primary aromatic amine, 5-methyl-2-methoxyaniline, is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Cyanation: The resulting diazonium salt is then treated with a cyanide source, most commonly copper(I) cyanide, to yield the desired this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via the Sandmeyer reaction.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Methyl-2-methoxyaniline | C₈H₁₁NO | 137.18 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Copper(I) Cyanide | CuCN | 89.56 |

| Sodium Cyanide | NaCN | 49.01 |

| Toluene | C₇H₈ | 92.14 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

Step 1: Diazotization of 5-Methyl-2-methoxyaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 5-methyl-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water is prepared.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water is prepared and heated to 60-70 °C.

-

The cold diazonium salt solution from Step 1 is added slowly to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is heated at 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

The mixture is then cooled to room temperature.

Step 3: Work-up and Purification

-

The reaction mixture is extracted with toluene.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Physicochemical Properties:

| Property | Value |

| CAS Number | 53078-70-9[3] |

| Molecular Formula | C₉H₉NO[4] |

| Molecular Weight | 147.17 g/mol [3] |

| Boiling Point | 148-150 °C at 18 Torr[4] |

| Density | 1.07 g/cm³[4] |

Expected Yield and Purity:

Based on analogous Sandmeyer reactions, the expected yield for this synthesis is typically in the range of 70-85%. The purity of the final product after purification should be ≥98%.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of 2-Methoxy-5-methylbenzonitrile. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound, with the CAS number 53078-70-9, is an aromatic organic compound. Its structure features a benzene ring substituted with a methoxy group at position 2, a methyl group at position 5, and a nitrile group at position 1.

Structural Formula

The structural formula of this compound is presented below:

Caption: 2D Structural Formula of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Number | 53078-70-9 | [1][2] |

| Appearance | Not explicitly stated; likely a solid or liquid | |

| Boiling Point | 148-150 °C at 18 Torr | [2] |

| Density | 1.07 g/cm³ | |

| Solubility | Slightly soluble in water. Soluble in organic solvents like toluene and dichloromethane.[3] | |

| XlogP (predicted) | 2.1 | [4] |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzonitrile. This method involves the O-alkylation of the hydroxyl group.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: O-Alkylation of 2-Hydroxy-5-methylbenzonitrile

This protocol is adapted from a general procedure for the O-alkylation of hydroxybenzonitriles.[5]

Materials:

-

2-Hydroxy-5-methylbenzonitrile

-

Methyl iodide (or another methylating agent)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone (or DMF)

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-5-methylbenzonitrile in anhydrous acetone.

-

Addition of Base: Add 1.5 to 2.0 equivalents of anhydrous potassium carbonate to the solution.

-

Addition of Alkylating Agent: Add 1.1 to 1.2 equivalents of methyl iodide dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 60-80 °C) and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water and then with a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.

Spectroscopic Data and Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.3-7.5 | Ar-H |

| 7.0-7.2 | Ar-H |

| 6.8-7.0 | Ar-H |

| 3.8-4.0 | -OCH₃ |

| 2.2-2.4 | -CH₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile stretch) | 2220-2240 |

| C-O (Aryl ether stretch) | 1200-1300 |

| C-H (Aromatic stretch) | 3000-3100 |

| C-H (Aliphatic stretch) | 2850-3000 |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z |

| [M]⁺ | 147.07 |

| [M+H]⁺ | 148.08 |

| [M+Na]⁺ | 170.06 |

Applications in Drug Development

Benzonitrile derivatives are recognized as important scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, while the methoxy and methyl substituents can influence the compound's pharmacokinetic and pharmacodynamic properties.[6][7]

Potential Logical Workflow in Drug Discovery

Caption: A logical workflow for drug discovery based on the this compound scaffold.

Hypothetical Signaling Pathway Involvement: Tyrosinase Inhibition

While the specific biological targets of this compound are not well-documented, related methoxy-containing aromatic compounds have shown inhibitory activity against enzymes such as tyrosinase.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical inhibition of the tyrosinase pathway by this compound.

Conclusion

This compound is a versatile chemical compound with potential applications in the development of novel pharmaceuticals and functional materials. This guide has provided a detailed summary of its properties, a plausible synthetic route with an experimental protocol, and an overview of its potential role in drug discovery. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this and related substituted benzonitriles.

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-5-methoxy-4-methylbenzonitrile | 959137-58-7 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Methoxy-5-methylbenzonitrile. It includes detailed experimental protocols for its synthesis and outlines its key reactive characteristics, making it a valuable resource for professionals in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound featuring a nitrile, a methoxy, and a methyl group. These functional groups dictate its physical properties and chemical reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53078-70-9 | [1] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.18 g/mol | [2] |

| Boiling Point | 148-150 °C at 18 Torr | [2] |

| Density | 1.07 g/cm³ | [2] |

| Appearance | Not explicitly stated in searched literature. | |

| Melting Point | Not available in the searched literature. | |

| Solubility | Not explicitly stated in searched literature. Likely soluble in common organic solvents like DMSO, DMF, and alcohols. | [3] |

Spectral Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

Table 2: Predicted and Observed Spectral Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | - Aromatic Protons (Ar-H): Signals expected in the aromatic region (approx. δ 6.8-7.5 ppm). - Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 hydrogens, typically around δ 3.8-4.0 ppm. - Methyl Protons (-CH₃): A singlet integrating to 3 hydrogens, typically around δ 2.2-2.5 ppm. |

| ¹³C NMR | - Nitrile Carbon (-C≡N): Signal expected around δ 115-120 ppm. - Aromatic Carbons (Ar-C): Multiple signals in the range of δ 110-160 ppm. - Methoxy Carbon (-OCH₃): Signal around δ 55-60 ppm. - Methyl Carbon (-CH₃): Signal around δ 20-25 ppm. |

| Infrared (IR) | - C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. - C-O Stretch (Aryl Ether): Strong band in the region of 1200-1300 cm⁻¹. - C-H Stretch (Aromatic): Bands typically appear above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands typically appear just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 147. - Key Fragments: Fragmentation may involve the loss of a methyl radical (-CH₃) from the methoxy group (M-15), or other characteristic cleavages of the aromatic system. |

Experimental Protocols: Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-hydroxy-5-methylbenzonitrile. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Protocol: Williamson Ether Synthesis of this compound

-

Materials:

-

2-hydroxy-5-methylbenzonitrile (1 equivalent)

-

Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents)

-

Methyl iodide (CH₃I, 1.2 equivalents) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous acetone or Dimethylformamide (DMF) as solvent

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methylbenzonitrile (1 eq) and anhydrous acetone or DMF.

-

Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution.

-

Alkylation: Stir the suspension vigorously and add methyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-70°C may be used) and maintain for 4-6 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

-

Chemical Reactivity and Pathways

The chemical behavior of this compound is governed by its three functional groups: the nitrile, the methoxy group, and the methyl group attached to the aromatic ring.

-

Nitrile Group (-C≡N):

-

Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to form a carboxylic acid (2-methoxy-5-methylbenzoic acid) via an intermediate amide.

-

Reduction: It can be reduced to a primary amine ((2-methoxy-5-methylphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

-

Aromatic Ring:

-

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong electron-donating group and an ortho-, para-director, while the nitrile group is a deactivating meta-director. The methyl group is a weak activating ortho-, para-director. The outcome of EAS reactions (e.g., nitration, halogenation) will depend on the interplay of these directing effects and the reaction conditions.

-

-

Methyl Group (-CH₃):

-

Oxidation: The benzylic protons of the methyl group can be oxidized under strong conditions to form a carboxylic acid.

-

Halogenation: Radical halogenation at the benzylic position is also possible under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

-

Visualizations

The following diagrams illustrate the synthetic workflow and the chemical reactivity of this compound.

Caption: Workflow for Williamson Ether Synthesis.

Caption: Key Reactive Sites and Transformations.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile

IUPAC Name: 2-Methoxy-5-methylbenzonitrile

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed synthesis protocols, and its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound is an aromatic compound featuring a nitrile and a methoxy group attached to a toluene backbone. These functional groups make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 53078-70-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Boiling Point | 148-150 °C at 18 Torr | [2] |

| Density | 1.07 g/cm³ | [2] |

| Appearance | Not specified (predicted to be a solid or liquid) | N/A |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Peaks |

| ¹H NMR | * Aromatic Protons (3H): Signals expected in the range of δ 6.8-7.5 ppm, exhibiting splitting patterns corresponding to their substitution on the aromatic ring. |

| * Methoxy Protons (3H): A singlet expected around δ 3.8-4.0 ppm. | |

| * Methyl Protons (3H): A singlet expected around δ 2.3-2.5 ppm. | |

| ¹³C NMR | * Aromatic Carbons (6C): Peaks expected in the range of δ 110-160 ppm. |

| * Nitrile Carbon (1C): A signal expected around δ 117-120 ppm. | |

| * Methoxy Carbon (1C): A signal expected around δ 55-60 ppm. | |

| * Methyl Carbon (1C): A signal expected around δ 20-25 ppm. | |

| FTIR (cm⁻¹) | * C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. |

| * C-O Stretch (Aryl Ether): A strong band in the region of 1200-1300 cm⁻¹. | |

| * C-H Stretch (Aromatic): Peaks typically observed above 3000 cm⁻¹. | |

| * C-H Stretch (Aliphatic): Peaks typically observed just below 3000 cm⁻¹. | |

| Mass Spectrometry (m/z) | * [M]⁺: Predicted at approximately 147.07. |

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the Williamson ether synthesis.

Proposed Synthesis of this compound from p-Cresol

This proposed multi-step synthesis starts from the readily available starting material p-cresol.

Caption: Proposed synthetic workflow for this compound starting from p-cresol.

Step 1: Bromination of p-Cresol

-

Dissolve p-cresol in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent, while stirring and maintaining a low temperature (e.g., 0-5 °C) to control the reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-4-methylphenol.

Step 2: Williamson Ether Synthesis

-

To a solution of 2-bromo-4-methylphenol in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the resulting 2-bromo-1-methoxy-4-methylbenzene by distillation or column chromatography.

Step 3: Cyanation

-

In a reaction vessel, combine 2-bromo-1-methoxy-4-methylbenzene with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent like ferric chloride or aqueous ammonia to dissolve the copper salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The presence of the methoxy and methyl groups on the aromatic ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound serves as a valuable building block for the synthesis of compound libraries for screening in drug discovery programs.

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Safety Information

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is for informational purposes only and is intended for use by qualified professionals. The predicted data and proposed synthesis protocols have not been experimentally validated and should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

References

A Technical Guide to the Spectral Analysis of 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9), a key intermediate in pharmaceutical synthesis and organic chemistry research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information is structured to facilitate easy interpretation and application in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Data not available | -OCH₃ Protons |

| Data not available | Data not available | Data not available | Data not available | -CH₃ Protons |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | Nitrile Carbon (-C≡N) |

| Data not available | Methoxy Carbon (-OCH₃) |

| Data not available | Methyl Carbon (-CH₃) |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C≡N stretch |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (aliphatic) |

| Data not available | Data not available | C-O stretch (aryl ether) |

| Data not available | Data not available | C=C stretch (aromatic) |

Note: While specific experimental IR data is not provided, a characteristic strong absorption band for the nitrile (C≡N) group is expected in the range of 2220-2260 cm⁻¹.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Predicted Adduct |

| 148.07570 | [M+H]⁺ |

| 170.05764 | [M+Na]⁺ |

| 146.06114 | [M-H]⁻ |

| 165.10224 | [M+NH₄]⁺ |

| 186.03158 | [M+K]⁺ |

| 130.06568 | [M+H-H₂O]⁺ |

| 147.06787 | [M]⁺ |

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra for benzonitrile derivatives like this compound. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Use the same instrument and sample.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, and a longer relaxation delay (e.g., 2-5 seconds).

-

A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often provides a strong molecular ion peak.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Solubility of 2-Methoxy-5-methylbenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methoxy-5-methylbenzonitrile, a key intermediate in various synthetic applications. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility behavior based on its physicochemical properties and the general principles governing the solubility of related aromatic nitriles. Furthermore, it outlines detailed experimental protocols for determining its solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties and Solubility Profile

This compound, with the molecular formula C9H9NO, possesses a unique combination of functional groups that dictate its solubility.[1] The presence of a polar nitrile (-C≡N) group and a methoxy (-OCH3) group, along with a nonpolar aromatic ring and a methyl (-CH3) group, results in a molecule with moderate polarity.

General Solubility Expectations:

-

Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. These solvents can engage in dipole-dipole interactions with the nitrile and methoxy groups.

-

Polar Protic Solvents: Moderate to good solubility is expected in polar protic solvents such as alcohols (e.g., methanol, ethanol). While the molecule is not a strong hydrogen bond donor, the lone pairs on the nitrogen of the nitrile group and the oxygen of the methoxy group can act as hydrogen bond acceptors.[2]

-

Nonpolar Solvents: Lower solubility is expected in nonpolar solvents like hexane and toluene. The polar functional groups will limit its miscibility with entirely nonpolar media.

-

Water: The compound is expected to have low solubility in water due to the hydrophobic nature of the benzene ring and the methyl group.[3][4]

A summary of the available physical properties for this compound and related compounds is presented in Table 1 to provide a comparative basis for estimating its solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |

| This compound | C9H9NO | 147.18 | 148-150°C/18 Torr[1] | Methoxy, methyl, and nitrile groups on a benzene ring. |

| 2-Methoxybenzonitrile | C8H7NO | 133.15 | 135°C/12 mmHg[3] | Lacks the methyl group, slightly more polar. |

| 2-Methoxy-6-methylbenzonitrile | C9H9NO | 147.17 | 272.9°C at 760 mmHg[5] | Isomeric variation, potentially different steric hindrance. |

| 2-Hydroxy-5-methoxybenzonitrile | C8H7NO2 | 149.15 | Not available | Contains a hydroxyl group, capable of hydrogen bonding.[6] |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following section details a standard protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method, followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the bath temperature.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The following diagram illustrates the general workflow for the experimental determination of solubility.

Molecular Interactions Influencing Solubility

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram outlines the key interactions at play.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a systematic evaluation based on its molecular structure provides a strong indication of its solubility profile in common organic solvents. For drug development and process chemistry applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Understanding the interplay of intermolecular forces is crucial for solvent selection in synthesis, purification, and formulation processes involving this compound.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2-Methoxy-6-methylbenzonitrile | 53005-44-0 [chemnet.com]

- 6. 2-Hydroxy-5-methoxybenzonitrile | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 2-Methoxy-5-methylbenzonitrile based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, all information should be treated as a guideline, and a substance-specific risk assessment should always be conducted before handling.

Hazard Identification and Classification

Based on the hazard profiles of analogous substituted benzonitriles, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be related to irritation and acute toxicity.

GHS Classification (Anticipated)

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) |

GHS Label Elements (Anticipated)

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4][5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][5]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[4][5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[4][5]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[3]

-

-

Storage:

-

Disposal:

-

Toxicological Data (Data for Structurally Similar Compounds)

Quantitative toxicological data for this compound is not available. The following table presents data for a related compound, 2-Amino-5-methoxybenzonitrile, to provide an indication of the potential toxicity.

| Metric | Value | Species |

| Acute Oral Toxicity | Category 4 | N/A |

| Acute Dermal Toxicity | Category 4 | N/A |

| Acute Inhalation Toxicity | Category 4 | N/A |

Note: This data is for a structurally similar, but not identical, compound and should be used for estimation purposes only.

Experimental Protocols: Emergency Procedures

The following protocols are based on standard laboratory procedures for handling chemicals with similar hazard profiles.

3.1 First-Aid Measures

-

General Advice: Move out of the dangerous area. Consult a physician and show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Wash clothing before reuse. Obtain medical aid immediately.

-

In Case of Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[5] Obtain medical aid immediately.

-

If Swallowed: Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[5]

3.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides and nitrogen oxides.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and chemical protective clothing.[2][4]

3.3 Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[5]

-

Methods for Cleaning Up: Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[5] Consult local regulations for disposal.

Handling and Storage

4.1 Precautions for Safe Handling

-

Avoid contact with skin, eyes, and personal clothing.[2][4][5]

-

Avoid breathing fumes.[5]

-

Use only with adequate ventilation.[5]

-

Wear suitable protective clothing, gloves, and eye/face protection.[5]

4.2 Conditions for Safe Storage

Personal Protective Equipment (PPE)

| Protection Type | Equipment |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |

| Skin Protection | Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][6] |

| Body Protection | Wear appropriate protective clothing to prevent exposure.[4] |

Logical Workflow for Hazard Response

The following diagram illustrates a logical workflow for responding to a potential exposure or spill event involving this compound.

Caption: Workflow for responding to a spill or exposure event.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9). The information is compiled and presented to meet the needs of professionals in research and development, ensuring safe and effective use of this chemical compound.

Section 1: Chemical Identification and Physical Properties

This section provides fundamental identification and physical data for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 53078-70-9[1][2] |

| Molecular Formula | C₉H₉NO[1][2] |

| Molecular Weight | 147.18 g/mol [1] |

| MDL Number | MFCD03425693[1] |

| Physical Property | Value |

| Boiling Point | 148-150°C at 18 Torr[1] |

| Density | 1.07 g/mL |

Section 2: Hazard Identification and Safety Information

It is crucial to understand the hazards associated with this compound to ensure safe handling in a laboratory setting.

| Hazard Category | Description |

| GHS Classification | Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[1] |

| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[1] |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1] |

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

| Procedure | Details |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. |

Section 4: Experimental Workflow and Logical Relationships

Due to the limited publicly available information on specific experimental protocols involving this compound, a generalized workflow for the safe handling and use of a hazardous chemical in a research setting is provided below. This diagram illustrates the critical steps from preparation to waste disposal.

As of the latest data, specific signaling pathways involving this compound have not been detailed in publicly accessible literature. Researchers are encouraged to perform their own investigations to elucidate its biological activities and mechanisms of action. The benzonitrile scaffold is a common feature in many biologically active molecules, suggesting that this compound could be a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to explore its full potential in drug discovery and development.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key technical data of 2-Methoxy-5-methylbenzonitrile. The information is intended to support research, development, and application of this compound in various scientific fields.

Introduction

This compound is an aromatic organic compound with the chemical formula C₉H₉NO. It belongs to the class of substituted benzonitriles, which are characterized by a benzene ring substituted with a nitrile (-C≡N) group. The presence of a methoxy (-OCH₃) and a methyl (-CH₃) group on the aromatic ring influences its chemical properties and reactivity. Benzonitrile derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.

Discovery and History

The initial synthesis and characterization of this compound are not prominently documented in readily available historical chemical literature. Its emergence is likely linked to the broader exploration of benzonitrile derivatives and their synthetic methodologies in the 20th century. The development of robust synthetic methods for introducing the nitrile group onto aromatic rings, such as the Sandmeyer reaction, paved the way for the preparation of a vast array of substituted benzonitriles for various research and industrial applications. While a singular "discovery" event for this specific molecule is not apparent, its utility has been realized in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 53078-70-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Boiling Point | 148-150 °C at 18 Torr | [2] |

| Density | 1.07 g/cm³ | [2] |

| Appearance | Solid | - |

| InChI Key | MYOASWSDRGHGLN-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(C=C1)OC)C#N | [3] |

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for the preparation of aryl nitriles. A common and logical pathway is the Sandmeyer reaction, starting from the corresponding aniline derivative.

4.1. Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl diazonium salts, which are generated in situ from the corresponding anilines using nitrous acid. The diazonium salt is then treated with a copper(I) cyanide salt to yield the desired nitrile.

Logical Synthetic Workflow for this compound via Sandmeyer Reaction:

Caption: Proposed Sandmeyer reaction workflow for the synthesis of this compound.

4.2. Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Amino-4-methylanisole (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Copper(I) Cyanide (CuCN) (1.2 eq)

-

Sodium Cyanide (NaCN) (optional, to dissolve CuCN)

-

Toluene or other suitable organic solvent

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Step 1: Diazotization of 2-Amino-4-methylanisole

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-Amino-4-methylanisole and a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred mixture to 0-5 °C using an ice-salt bath.

-

Dissolve sodium nitrite in deionized water and cool the solution.

-

Add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0 and 5 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide. If CuCN is not readily soluble, a solution can be prepared by dissolving it in a minimal amount of aqueous sodium cyanide.

-

Cool the copper(I) cyanide solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a moderate reaction rate and keep the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Work-up and Purification:

-

Extract the product into an organic solvent such as toluene or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a singlet or doublet of doublets) will depend on their relative positions.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the range of δ 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons, typically in the range of δ 2.2-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm).

-

Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

5.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹. This is a characteristic peak for nitriles.

-

C-O Stretch (Aryl Ether): A strong absorption band in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Several absorption bands in the region of 1450-1600 cm⁻¹.

Applications in Research and Drug Development

Substituted benzonitriles are valuable building blocks in medicinal chemistry and materials science. The nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a versatile handle for molecular elaboration. The specific substitution pattern of this compound makes it a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities or material properties. While specific large-scale industrial applications are not widely documented, its availability from chemical suppliers suggests its use in niche synthetic applications and research and development.

Conclusion

This compound is a valuable substituted benzonitrile with well-defined physicochemical properties. While its specific discovery and historical timeline are not prominently detailed, its synthesis can be reliably achieved through standard organic chemistry methodologies such as the Sandmeyer reaction. The spectroscopic data provide clear markers for its identification and characterization. For researchers and professionals in drug development and chemical synthesis, this compound represents a useful building block for the creation of novel and complex molecular architectures.

References

An In-depth Technical Guide to 2-Methoxy-5-methylbenzonitrile: A Review of Limited Available Literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a review of the currently available scientific and technical literature on 2-Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9). Despite its potential as a chemical intermediate, a comprehensive search of public databases, scientific journals, and chemical supplier information reveals a significant scarcity of in-depth data. This document summarizes the limited physical and chemical properties found and highlights the notable absence of detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and information regarding its biological activity or applications in drug development. The lack of published research prevents the creation of detailed experimental workflows or the depiction of any associated signaling pathways as requested.

Physicochemical Properties

Quantitative data for this compound is sparse and primarily available from chemical supplier databases. The known properties are summarized in Table 1 for straightforward reference. It is important to note that some of the listed data may be predicted rather than experimentally determined.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 53078-70-9 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Boiling Point | 148-150 °C at 18 Torr | [2] |

| Predicted XlogP | 2.1 | [3] |

Spectroscopic Data

Synthesis and Experimental Protocols

A thorough literature search did not yield any detailed, peer-reviewed experimental protocols for the synthesis of this compound. General synthetic routes for related benzonitrile compounds often involve multi-step processes. For instance, the synthesis of substituted benzonitriles can be achieved through various methods, including the dehydration of amides or the Sandmeyer reaction of an appropriate aniline derivative. However, no specific application of these methods to produce this compound has been documented with explicit experimental conditions.

A hypothetical synthetic workflow, based on common organic chemistry principles, is presented below. This diagram is for illustrative purposes only and is not based on a published experimental protocol.

Figure 1: A generalized, hypothetical synthesis route for this compound.

Applications in Drug Development and Biological Activity

There is currently no available information in peer-reviewed journals or patent literature to suggest that this compound has been investigated for any specific biological activity or utilized as a direct precursor in the development of pharmaceutical agents. While substituted benzonitriles are a known scaffold in medicinal chemistry, the specific biological relevance of this compound remains unexplored.[8][9] Consequently, there are no known signaling pathways associated with this molecule to be visualized.

Conclusion

This technical guide has compiled the limited available information on this compound. The significant gaps in the literature, particularly concerning detailed synthetic protocols, comprehensive spectroscopic data, and biological applications, underscore the need for further research to fully characterize this compound and explore its potential. The absence of such foundational data currently prevents a more in-depth analysis and the fulfillment of creating detailed experimental guides and visualizations of its interactions in biological systems. Researchers interested in this molecule will likely need to perform foundational research to establish these currently unavailable data points.

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound(53078-70-9) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-Methoxybenzonitrile(6609-56-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]

- 8. 2-Amino-5-methoxy-4-methylbenzonitrile | 959137-58-7 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Commercially Available 2-Methoxy-5-methylbenzonitrile for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available 2-Methoxy-5-methylbenzonitrile (CAS No. 53078-70-9), a key chemical intermediate for professionals in research, and drug development. This document outlines suppliers, provides key technical data for easy comparison, and presents a general workflow for the procurement of specialized chemical compounds.

Core Compound Specifications

This compound is an aromatic nitrile with the following key identifiers:

-

Chemical Name: this compound

-

CAS Number: 53078-70-9

-

Molecular Formula: C₉H₉NO

-

Molecular Weight: 147.17 g/mol

Commercial Suppliers and Technical Data

The following table summarizes the offerings for this compound from various commercial suppliers. This data is intended to facilitate the comparison of products based on purity, available quantities, and other specifications.

| Supplier | Purity | Available Quantities | Molecular Formula | Molecular Weight | Additional Information |

| Matrix Scientific | Not Specified | 5.00g | C₉H₉NO | 147.18 | Boiling Point: 148-150°C/18 Torr, Density: 1.07 g/cm³[1] |

| Santa Cruz Biotechnology | Not Specified | Contact for details | C₉H₉NO | 147.17 | For Research Use Only.[2] |

| Amerigo Scientific | ≥ 95% | Contact for details | C₉H₉NO | 147.176 | For Research Use Only.[3] |

| Orgasynth | 98% | 25g | C₁₃H₁₂O₂ (Note: Likely a typo on the website, formula should be C₉H₉NO) | Not Specified | Physical State: Solid.[4] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

A detailed, publicly available experimental protocol for a specific reaction utilizing this compound as a starting material could not be identified in the surveyed literature. This compound is primarily sold as a building block for organic synthesis. Researchers intending to use this chemical would typically develop their own experimental procedures based on established synthetic methodologies for related benzonitrile compounds. These methodologies might include, but are not limited to, nitrile reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions.

Procurement and Quality Control Workflow